6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes two methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and an amine group at the 2 position of the tetrahydronaphthalene ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and methylamine.
Reduction: The carbonyl group of 6,7-dimethoxy-1-tetralone is reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine by reacting with methylamine under appropriate conditions, such as in the presence of a catalyst like palladium on carbon.
Cyclization: The intermediate is cyclized to form the tetrahydronaphthalene ring structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydronaphthalenes, quinones, and other derivatives with modified functional groups.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-cancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 2 position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy groups at the 6 and 7 positions.
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the amine group at the 2 position.
Uniqueness
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both methoxy groups and a methyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-13(14)5-4-9-6-11(15-2)12(16-3)7-10(9)8-13/h6-7H,4-5,8,14H2,1-3H3 |
InChI Key |
YACRRJWOGCMEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2C1)OC)OC)N |
Origin of Product |
United States |
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